molecular formula C17H20O4S B2507145 1-[(4-Methoxybenzyl)sulfonyl]-2-phenyl-2-propanol CAS No. 338412-32-1

1-[(4-Methoxybenzyl)sulfonyl]-2-phenyl-2-propanol

Cat. No.: B2507145
CAS No.: 338412-32-1
M. Wt: 320.4
InChI Key: RWPJPGBTHGSPQM-UHFFFAOYSA-N
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Description

1-[(4-Methoxybenzyl)sulfonyl]-2-phenyl-2-propanol is a chemical compound of interest in medicinal chemistry and oncology research, particularly in the study of novel anti-cancer agents. It belongs to the class of styryl benzyl sulfones, which have demonstrated potent and selective cytotoxic activity against a wide range of human tumor cell lines in scientific studies . Research into this class of compounds indicates that their anti-cancer activity is linked to the inhibition of key signaling pathways, such as the PI3K/AKT pathway, and the downregulation of cyclin D1, which can lead to apoptosis (programmed cell death) in malignant cells . The structure-activity relationship (SAR) of styryl benzyl sulfones shows that the nature and position of substituents on the aromatic rings are critical determinants of their biochemical potency and tumor cell cytotoxicity . This makes them a valuable scaffold for the development of targeted therapies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methylsulfonyl]-2-phenylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O4S/c1-17(18,15-6-4-3-5-7-15)13-22(19,20)12-14-8-10-16(21-2)11-9-14/h3-11,18H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPJPGBTHGSPQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)CC1=CC=C(C=C1)OC)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Methoxybenzyl)sulfonyl]-2-phenyl-2-propanol typically involves the reaction of 4-methoxybenzyl chloride with sodium sulfite to form 4-methoxybenzyl sulfonate. This intermediate is then reacted with 2-phenyl-2-propanol under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methoxybenzyl)sulfonyl]-2-phenyl-2-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-[(4-Methoxybenzyl)sulfonyl]-2-phenyl-2-propanol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-Methoxybenzyl)sulfonyl]-2-phenyl-2-propanol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The methoxybenzyl and phenyl groups contribute to the compound’s overall hydrophobicity, affecting its solubility and distribution within biological systems.

Comparison with Similar Compounds

Data Table: Key Properties of Analogs vs. Target Compound

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity/Use Evidence Source
Target: 1-[(4-Methoxybenzyl)sulfonyl]-2-phenyl-2-propanol Not explicitly provided ~340–370 (estimated) Sulfonyl, phenyl, propanol Hypothesized enzyme modulation N/A
1-(4-Chlorophenyl)-2-[(4-Methoxybenzyl)sulfonyl]-1-ethanone O-Methyloxime C₁₇H₁₈ClNO₄S 367.85 Sulfonyl, chlorophenyl, oxime Synthetic intermediate
PDMP C₂₀H₃₂N₂O₃ 348.48 Decanoylamino, morpholino, propanol Glucosyltransferase inhibition
1-(4-Methoxyphenyl)propan-2-ol C₁₀H₁₄O₂ 166.22 Methoxyphenyl, propanol Solvent or intermediate
4-Methoxyphenylacetone C₁₀H₁₂O₂ 164.20 Methoxyphenyl, ketone Organic synthesis precursor

Key Findings and Implications

  • Sulfonyl Group Impact: The sulfonyl moiety in the target compound likely enhances stability and binding compared to simpler propanols (e.g., 1-(4-Methoxyphenyl)propan-2-ol), though it may reduce solubility .
  • Pharmacological Potential: While PDMP’s morpholino and decanoylamino groups are essential for enzyme inhibition, the target compound’s sulfonyl group could offer unique interactions with transporters or receptors .
  • Synthetic Utility : Ketone analogs like 4-Methoxyphenylacetone highlight the role of functional group interconversions in optimizing activity .

Biological Activity

Overview

1-[(4-Methoxybenzyl)sulfonyl]-2-phenyl-2-propanol is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structure, featuring a sulfonyl group attached to an aromatic system, suggests various interactions with biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Sulfonyl Group : Enhances the compound's ability to form hydrogen bonds.
  • Aromatic Rings : Facilitate π-π interactions, which can influence biological activity.

This structural configuration contributes to its reactivity and interaction with biomolecules, potentially leading to various pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfonyl group can form strong hydrogen bonds with proteins and nucleic acids, while the aromatic rings may engage in π-π stacking interactions. These interactions can modulate biochemical pathways, influencing processes such as inflammation, microbial resistance, and cancer cell proliferation.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of related compounds have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other clinical isolates. The minimum inhibitory concentrations (MICs) for these compounds were reported to be in the range of 1–8 µg/mL, demonstrating potent bacteriostatic effects .

Anticancer Activity

The anticancer potential of the compound has also been explored. In vitro assays have shown that related sulfonyl derivatives can inhibit the growth of several cancer cell lines, including HeLa and MCF-7 cells. The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 8.49 µg/mL to 62.84 µg/mL, indicating promising anticancer activity .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50/MIC ValuesReference
AntimicrobialMRSA, Staphylococcus spp.1–8 µg/mL
AnticancerHeLa, MCF-78.49–62.84 µg/mL
AntioxidantVarious free radicalsNot specified

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of related sulfonyl compounds against biofilm-forming bacteria. The results demonstrated that these compounds not only inhibited bacterial growth but also disrupted established biofilms, suggesting their potential as therapeutic agents in treating chronic infections .
  • Anticancer Mechanism : Another investigation focused on the mechanism by which these compounds induce apoptosis in cancer cells. The study revealed that treatment with the sulfonyl derivatives led to increased levels of reactive oxygen species (ROS), which are known to trigger apoptotic pathways in cancer cells .

Q & A

Basic Research Questions

Q. What established synthetic routes exist for 1-[(4-Methoxybenzyl)sulfonyl]-2-phenyl-2-propanol, and how can reaction parameters be optimized?

  • Methodological Answer : The synthesis typically involves sulfonylation of 2-phenyl-2-propanol using 4-methoxybenzylsulfonyl chloride under basic conditions. Key parameters include:

  • Solvent selection : Dichloromethane or THF for optimal reactivity .
  • Temperature control : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions .
  • Stoichiometry : Use a 1.2:1 molar ratio of sulfonyl chloride to alcohol for complete conversion .
  • Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) yields >90% purity .

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • Methodological Answer : A multi-technique approach is required:

  • NMR spectroscopy : ¹H/¹³C NMR identifies methoxybenzyl (δ 3.8 ppm for OCH₃) and sulfonyl groups (δ 7.3–7.5 ppm for aromatic protons) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm mass error .
  • X-ray crystallography : Resolve stereochemistry if single crystals are obtained via slow evaporation in ethanol .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s biological interactions?

  • Methodological Answer : Use a tiered screening protocol:

Primary assays : Test kinase inhibition (e.g., EGFR, JAK2) using fluorescence polarization assays at 10 µM .

Specificity profiling : Counter-screen against 50+ off-target kinases to identify selectivity .

Cellular validation : Measure IC₅₀ in cancer cell lines (e.g., MCF-7) via MTT assays, correlating with Western blot analysis of downstream phosphorylation .

Q. What computational strategies predict metabolic stability and toxicity?

  • Methodological Answer : Combine:

  • Density Functional Theory (DFT) : Identify reactive sites (e.g., sulfonyl group) using B3LYP/6-311+G(d,p) .
  • Molecular docking : Screen against CYP3A4 and CYP2D6 isoforms to predict metabolic hotspots .
  • QSAR models : Predict hERG liability and hepatic clearance using datasets of sulfone derivatives .

Q. How can contradictions in solubility data be resolved systematically?

  • Methodological Answer : Standardize protocols:

  • Equilibrium solubility : Use shake-flask method in PBS (pH 7.4) and HCl (pH 1.2) at 25°C .
  • Dynamic solubility : Test in biorelevant media (FaSSIF/FeSSIF) under agitation (50 rpm) .
  • Statistical analysis : Apply ANOVA with Tukey’s post-hoc test to compare inter-lab variability .

Q. What formulation strategies enhance stability for in vivo studies?

  • Methodological Answer :

  • Lyophilization : Use trehalose (1:3 drug:excipient ratio) to prevent hydrolysis .
  • Encapsulation : PEGylated liposomes (100 nm size) improve plasma half-life .
  • Stability monitoring : Store at -20°C under argon; analyze degradation products monthly via LC-MS/MS .

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